molecular formula C20H20N2O12S3 B14491202 2,2'-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid] CAS No. 63561-56-8

2,2'-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid]

Cat. No.: B14491202
CAS No.: 63561-56-8
M. Wt: 576.6 g/mol
InChI Key: QOMZPWVUYQQUHV-UHFFFAOYSA-N
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Description

2,2’-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid] is a complex organic compound characterized by its sulfonyl and diacetylamino functional groups. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The process begins with the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid to produce benzenesulfonic acid . This intermediate is then subjected to further reactions to introduce the diacetylamino groups under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where benzene is treated with sulfuric acid

Chemical Reactions Analysis

Types of Reactions

2,2’-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sulfuric Acid: Used for sulfonation reactions.

    Acetic Anhydride: Utilized for introducing diacetylamino groups.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Like sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include various sulfonamides, sulfonyl chlorides, and other derivatives that retain the core structure of the original compound .

Scientific Research Applications

2,2’-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid] involves its interaction with molecular targets through its sulfonyl and diacetylamino groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity and function. The compound’s ability to undergo electrophilic aromatic substitution also plays a role in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid] is unique due to the presence of both sulfonyl and diacetylamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a broader range of applications and interactions compared to simpler sulfonic acid derivatives .

Properties

CAS No.

63561-56-8

Molecular Formula

C20H20N2O12S3

Molecular Weight

576.6 g/mol

IUPAC Name

5-(diacetylamino)-2-[4-(diacetylamino)-2-sulfophenyl]sulfonylbenzenesulfonic acid

InChI

InChI=1S/C20H20N2O12S3/c1-11(23)21(12(2)24)15-5-7-17(19(9-15)36(29,30)31)35(27,28)18-8-6-16(10-20(18)37(32,33)34)22(13(3)25)14(4)26/h5-10H,1-4H3,(H,29,30,31)(H,32,33,34)

InChI Key

QOMZPWVUYQQUHV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC(=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)N(C(=O)C)C(=O)C)S(=O)(=O)O)S(=O)(=O)O)C(=O)C

Origin of Product

United States

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